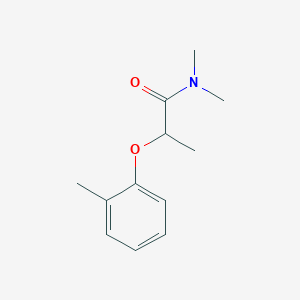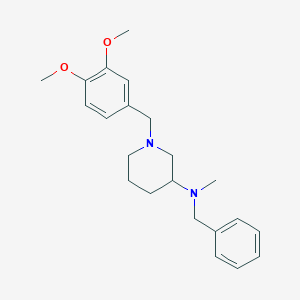
ethyl 5-amino-1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylate, also known as EPPC, is a chemical compound used in scientific research. It is a pyrazole derivative that has been synthesized and studied for its potential applications in the fields of pharmacology and biochemistry.
Mechanism of Action
The exact mechanism of action of ethyl 5-amino-1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It may also interact with cellular signaling pathways involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response to infection and injury. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in preventing cellular damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 5-amino-1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylate is its potential as a novel therapeutic agent for cancer and inflammation. Its synthesis is relatively straightforward, making it a viable candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of ethyl 5-amino-1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylate. One direction is to further investigate its mechanism of action, which may lead to the development of more targeted therapeutic agents. Another direction is to study its potential as an anti-aging agent, as it has been shown to have antioxidant properties. Additionally, this compound may have potential applications in the treatment of neurological disorders, as it has been shown to have neuroprotective effects in animal models. Further research is needed to fully understand the potential applications of this compound in these areas.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has been synthesized and studied for its potential applications in the fields of pharmacology and biochemistry. It has been shown to exhibit antitumor and anti-inflammatory activity, as well as antioxidant and neuroprotective properties. Further research is needed to fully understand its mechanism of action and potential applications in these areas.
Synthesis Methods
The synthesis of ethyl 5-amino-1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylate involves the reaction between ethyl 5-amino-1H-pyrazole-4-carboxylate and 2-phenoxyethyl bromide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified using column chromatography and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
Ethyl 5-amino-1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylate has been studied for its potential applications in the fields of pharmacology and biochemistry. It has been shown to exhibit antitumor activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
properties
IUPAC Name |
ethyl 5-amino-1-(2-phenoxyethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-19-14(18)12-10-16-17(13(12)15)8-9-20-11-6-4-3-5-7-11/h3-7,10H,2,8-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSHDJKRAKDSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CCOC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B6025654.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B6025659.png)


![4-[1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B6025687.png)
![3-(benzyloxy)-1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6025697.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6025708.png)
![5-(4-ethoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6025714.png)

![5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6025723.png)
![7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6025736.png)
![5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B6025743.png)

![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6025747.png)